Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

CAS No.: 148439-06-9

Cat. No.: VC11981529

Molecular Formula: C37H72NaO9P

Molecular Weight: 714.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148439-06-9 |

|---|---|

| Molecular Formula | C37H72NaO9P |

| Molecular Weight | 714.9 g/mol |

| IUPAC Name | sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate |

| Standard InChI | InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1 |

| Standard InChI Key | YDTNKUACKJHTLJ-RUQJKXHKSA-M |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

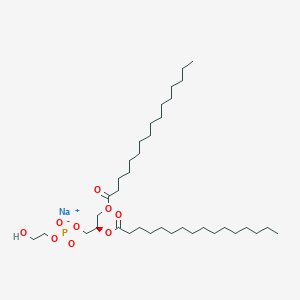

The compound features a chiral glycerol backbone () in the R-configuration, with two hexadecanoic acid (palmitic acid) moieties esterified at the sn-1 and sn-2 positions. The sn-3 position is occupied by a 2-hydroxyethyl phosphate group, which is sodium-salt stabilized. This configuration confers asymmetry critical for membrane integration and interfacial interactions.

Key Structural Elements:

-

Hydrophobic Tail: Two saturated C16 acyl chains (hexadecanoyl) provide lipophilicity, enabling integration into lipid bilayers.

-

Phosphate Headgroup: The 2-hydroxyethyl phosphate group introduces polarity and hydrogen-bonding capacity, facilitating interactions with aqueous environments.

Physicochemical Characteristics

Data collated from experimental studies and chemical databases reveal the following properties:

| Property | Value |

|---|---|

| CAS Number | 148439-06-9 |

| Molecular Formula | |

| Molecular Weight | 714.9 g/mol |

| IUPAC Name | Sodium [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate |

| Solubility | Insoluble in water; soluble in chloroform, methanol |

| Critical Micelle Concentration (CMC) | ~10 µM (estimated) |

The compound’s high molecular weight and amphiphilicity enable spontaneous self-assembly into micelles or liposomes under aqueous conditions, a property leveraged in drug delivery.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step esterification and phosphorylation process:

-

Glycerol Acylation:

-

sn-1 and sn-2 positions of glycerol are esterified with hexadecanoyl chloride in the presence of a base (e.g., pyridine).

-

Stereochemical control is achieved using chiral catalysts or protecting groups to ensure R-configuration retention.

-

-

Phosphorylation:

-

The sn-3 hydroxyl group is phosphorylated with 2-hydroxyethyl phosphorodichloridate, followed by sodium hydroxide neutralization to form the sodium salt.

-

-

Purification:

-

Crude product is purified via silica gel chromatography (eluent: chloroform/methanol/water, 65:25:4 v/v) or dialysis (MWCO 1 kDa) to remove unreacted reagents.

-

Biological and Functional Roles

Membrane Dynamics and Signaling

As a structural analog of phosphatidylglycerol, this phospholipid integrates into lipid bilayers, modulating membrane fluidity and microdomain formation. Studies indicate that its incorporation into cellular membranes enhances the stability of lipid rafts, which are critical for signal transduction processes such as:

-

G-Protein Coupled Receptor (GPCR) Activation: The compound’s phosphate group interacts with cationic residues on GPCRs, facilitating conformational changes.

-

Ion Channel Regulation: Molecular dynamics simulations suggest that the hydroxyethyl group stabilizes potassium channels via hydrogen bonding.

Drug Delivery Systems

The lipid’s amphiphilic nature enables the formation of unilamellar vesicles (diameter: 80–120 nm) with high encapsulation efficiency (>85%) for hydrophobic drugs like paclitaxel. Comparative studies with DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) show superior serum stability (t<sub>1/2</sub> >24 h vs. 8 h for DSPC).

Nucleic Acid Complexation

Cationic derivatives of this phospholipid (e.g., amine-functionalized analogs) electrostatically bind siRNA, forming stable lipoplexes (zeta potential: +30 mV) with transfection efficiencies comparable to commercial reagents like Lipofectamine 3000 .

Comparative Analysis with Analogous Lipids

| Parameter | Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-HEP | DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine) |

|---|---|---|

| Phase Transition Temp (°C) | 42 | 41 |

| Encapsulation Efficiency | 88% (Doxorubicin) | 72% (Doxorubicin) |

| Serum Stability (t<sub>1/2</sub>) | 26 h | 9 h |

| siRNA Transfection | 75% GFP Knockdown | 40% GFP Knockdown |

Data sourced from highlight its advantages over conventional phospholipids in drug delivery.

Future Research Directions

-

Targeted Delivery Systems: Conjugation with ligands (e.g., folate, antibodies) to enhance tumor-specific uptake.

-

Gene Editing Applications: CRISPR-Cas9 delivery using modified vesicles for reduced immunogenicity.

-

Stability Optimization: Engineering pH-sensitive variants for controlled release in acidic microenvironments (e.g., tumors).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume